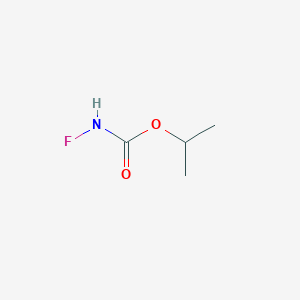![molecular formula C19H12Cl2N4OS B12008260 1-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-2-naphthol](/img/structure/B12008260.png)
1-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-2-naphthol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((E)-{[3-(2,4-diclorofenil)-5-mercapto-4H-1,2,4-triazol-4-il]imino}metil)-2-naftol es un compuesto orgánico complejo que pertenece a la clase de derivados de triazol. Este compuesto se caracteriza por la presencia de un grupo naftol, un anillo de triazol y un grupo diclorofenil.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-((E)-{[3-(2,4-diclorofenil)-5-mercapto-4H-1,2,4-triazol-4-il]imino}metil)-2-naftol generalmente implica múltiples pasos. Un método común involucra la condensación de 2,4-diclorobenzaldehído con 3-amino-5-mercapto-1,2,4-triazol para formar una base de Schiff intermedia. Este intermedio luego se hace reaccionar con 2-naftol en condiciones específicas para producir el producto final. Las condiciones de reacción a menudo incluyen el uso de solventes como etanol o metanol y pueden requerir calentamiento para facilitar la reacción.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El proceso se optimizaría para la eficiencia y el rendimiento, a menudo involucrando reactores de flujo continuo y sistemas automatizados para garantizar la calidad y las tasas de producción consistentes.
Análisis De Reacciones Químicas
Tipos de reacciones
1-((E)-{[3-(2,4-diclorofenil)-5-mercapto-4H-1,2,4-triazol-4-il]imino}metil)-2-naftol se somete a varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en el grupo diclorofenil.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio y otros agentes oxidantes.
Reducción: Borohidruro de sodio, hidruro de aluminio y litio.
Sustitución: Nucleófilos como aminas, tioles y haluros.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir los correspondientes sulfoxidos o sulfonas, mientras que la reducción puede conducir a la formación de aminas o alcoholes.
Aplicaciones Científicas De Investigación
1-((E)-{[3-(2,4-diclorofenil)-5-mercapto-4H-1,2,4-triazol-4-il]imino}metil)-2-naftol tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en varias reacciones orgánicas.
Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y antifúngicas.
Medicina: Explorado por sus posibles aplicaciones terapéuticas, particularmente en el desarrollo de nuevos fármacos.
Industria: Utilizado en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de 1-((E)-{[3-(2,4-diclorofenil)-5-mercapto-4H-1,2,4-triazol-4-il]imino}metil)-2-naftol implica su interacción con dianas moleculares específicas. El compuesto puede inhibir ciertas enzimas o interferir con los procesos celulares, lo que lleva a sus efectos biológicos observados. Las vías y dianas exactas pueden variar según la aplicación y el contexto específicos.
Comparación Con Compuestos Similares
Compuestos similares
- Ácido 2-((E)-{[3-(2,4-diclorofenil)-5-sulfanyl-4H-1,2,4-triazol-4-il]imino}metil)fenoxiacético
- Acetato de 4-((E)-{[3-(2,4-diclorofenil)-5-sulfanyl-4H-1,2,4-triazol-4-il]imino}metil)-2-metoxifenilo
Singularidad
1-((E)-{[3-(2,4-diclorofenil)-5-mercapto-4H-1,2,4-triazol-4-il]imino}metil)-2-naftol es único debido a su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C19H12Cl2N4OS |
|---|---|
Peso molecular |
415.3 g/mol |
Nombre IUPAC |
3-(2,4-dichlorophenyl)-4-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C19H12Cl2N4OS/c20-12-6-7-14(16(21)9-12)18-23-24-19(27)25(18)22-10-15-13-4-2-1-3-11(13)5-8-17(15)26/h1-10,26H,(H,24,27)/b22-10+ |
Clave InChI |
FIFCMKLROGAORN-LSHDLFTRSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=CC(=C2/C=N/N3C(=NNC3=S)C4=C(C=C(C=C4)Cl)Cl)O |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2C=NN3C(=NNC3=S)C4=C(C=C(C=C4)Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-[(2E)-2-[(4-butoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-propoxybenzamide](/img/structure/B12008191.png)
![1-[(2-Aminoethyl)amino]-3-(pentyloxy)propan-2-ol](/img/structure/B12008193.png)
![3,4,5,6-Tetrahydrobenzo[h]quinolin-4a(2H)-ol](/img/structure/B12008194.png)
![3-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-1H-indol-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12008196.png)
![ethyl {[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate](/img/structure/B12008197.png)


![2-(1-naphthyl)-N-[2,2,2-trichloro-1-({[(2,5-dimethylphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B12008232.png)
![4-((5Z)-5-{[3-(3-Fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)butanoic acid](/img/structure/B12008236.png)




